3-(4-Chlorophenyl)-2-methylacrylic acid
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Overview
Description
3-(4-Chlorophenyl)-2-methylacrylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a methylacrylic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to influence various biochemical pathways . For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that these compounds may induce changes at the molecular and cellular levels, potentially influencing cell signaling, proliferation, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methylacrylic acid typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-2-methylpropanoic acid
Reduction: 3-(4-Chlorophenyl)-2-methylpropanoic acid
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-methylacrylic acid
- 3-(4-Fluorophenyl)-2-methylacrylic acid
- 3-(4-Methylphenyl)-2-methylacrylic acid
Uniqueness
3-(4-Chlorophenyl)-2-methylacrylic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
1202-60-4 |
---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6- |
InChI Key |
NOJHKAVGUZWMPV-SREVYHEPSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)O |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)O |
1202-60-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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